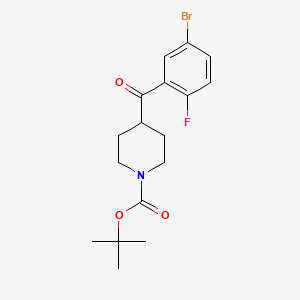

Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine ring substituted with a tert-butyl carbamate group and a 5-bromo-2-fluorobenzoyl moiety. This compound is structurally significant in medicinal chemistry, particularly in the development of enzyme inhibitors and heterocyclic derivatives. Its design leverages the piperidine scaffold’s conformational flexibility and the electron-withdrawing properties of bromo and fluoro substituents, which enhance binding affinity and metabolic stability in target molecules .

Propriétés

IUPAC Name |

tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCCBTCAUAYFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of 5-bromo-2-fluorobenzoic acid with tert-butyl piperidine-1-carboxylate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place under anhydrous conditions and at a temperature range of 0°C to room temperature.

Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to facilitate the production process.

Analyse Des Réactions Chimiques

Types of Reactions: : Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used. Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions often require nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.

Industry: : In the industrial sector, it is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparaison Avec Des Composés Similaires

1-N-Boc-4-(4-Bromophenyl)piperidine

- Structure : Features a 4-bromophenyl group instead of 5-bromo-2-fluorobenzoyl.

- Properties : Similarity score of 0.99 compared to the target compound, indicating high structural overlap .

- Applications : Used as a precursor for cross-coupling reactions due to the bromine atom’s reactivity in Suzuki-Miyaura couplings.

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

- Structure : Substituted with a chloro and methoxy group at positions 5 and 2, respectively.

- Properties : Molecular weight = 325.8 g/mol; reduced electronegativity compared to bromo/fluoro substituents may lower metabolic stability .

- Synthesis : Follows nitroaniline reduction pathways analogous to the target compound’s synthesis .

Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

- Structure : Replaces benzoyl with a bromo-substituted indazole ring.

- Applications : Demonstrates enhanced activity in kinase inhibition assays due to indazole’s planar geometry .

Derivatives with Varied Piperidine Substituents

N-Piperidinyl-Benzimidazolone Derivatives

- Examples :

- Bioactivity: Optimized as selective inhibitors of 8-oxo-guanine DNA glycosylase (OGG1), with IC₅₀ values in the nanomolar range. The target compound’s bromo-fluoro motif may offer improved selectivity over methyl or chloro analogues .

4-Phenethyl-1-Propargylpiperidine Derivatives

- Examples :

- Applications: Dual inhibitors of butyrylcholinesterase and monoamine oxidase B, relevant to Alzheimer’s disease. The target compound’s halogenated aromatic system may reduce off-target effects compared to methoxy-substituted derivatives .

Physicochemical Properties

*Estimated using fragment-based methods.

Activité Biologique

Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate, with the chemical formula C17H21BrFNO3 and CAS number 1228631-72-8, is a synthetic organic compound notable for its potential applications in medicinal chemistry. It serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure, featuring a tert-butyl group, a piperidine ring, and a 5-bromo-2-fluorobenzoyl moiety, enhances its biological activity and reactivity.

Molecular Characteristics

- Molecular Weight : 386.26 g/mol

- IUPAC Name : this compound

- Structural Formula :

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various therapeutic agents. The presence of halogen atoms (bromine and fluorine) in its structure may enhance lipophilicity and reactivity, which are critical factors in drug design.

Potential Applications

- Medicinal Chemistry : This compound is utilized in the development of new therapeutic agents targeting various diseases.

- Research : It aids in exploring structure-activity relationships (SAR) in drug development, facilitating the design of more effective compounds.

Synthesis Methods

Several synthetic approaches have been documented for the preparation of this compound. These methods typically involve nucleophilic substitution or coupling reactions, where this compound reacts with other reagents under specific conditions.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C17H21BrFNO3 | Contains both bromine and fluorine |

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | C17H22N2O2 | Used as a precursor in fentanyl synthesis |

| Tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | C17H21BrFNO3 | Similar but differs in bromine position |

| Tert-butyl 4-(chlorobenzoyl)piperidine-1-carboxylate | C17H22ClNO3 | Contains chlorine instead of bromine and fluorine |

Q & A

Q. What are the key safety considerations when handling Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer: Handling requires strict adherence to safety protocols:

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation exposure .

- Avoid skin contact; wash thoroughly with soap and water if exposed .

- In case of fire, use CO₂, dry powder, or alcohol-resistant foam (AFFF). Avoid water jets due to toxic fume risks .

- Store in amber glass bottles at 2–8°C, away from moisture and light .

Q. What synthetic routes are commonly employed to introduce bromo and fluoro substituents in this compound?

- Methodological Answer: Bromination and fluorination are typically achieved via:

- Bromo introduction: Electrophilic aromatic substitution (e.g., using Br₂ with Lewis acids) or Suzuki coupling with brominated aryl halides .

- Fluoro introduction: Nucleophilic fluorination (e.g., KF/18-crown-6) or Balz-Schiemann reaction for aryl fluorides .

Multi-step syntheses often start with tert-butyl-protected piperidine, followed by benzoylation and halogenation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns and piperidine ring conformation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 386.25 g/mol) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally similar piperidine derivatives .

- HPLC: Assesses purity (>95% by area under the curve) using C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency between the benzoyl group and the piperidine ring during synthesis?

- Methodological Answer:

- Coupling Agents: Use EDCl/HOBt or DCC/DMAP to activate the carboxylic acid moiety of the benzoyl precursor .

- Solvent Optimization: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction yields .

- Temperature Control: Maintain 0–25°C to minimize side reactions (e.g., tert-Boc deprotection) .

- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for brominated intermediates .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer:

- Parameter Refinement: Adjust computational models (e.g., solvent dielectric constant in DFT calculations) to match experimental conditions .

- 2D NMR Techniques: HSQC and HMBC correlations validate proton-carbon connectivity, resolving ambiguities in NOESY or COSY data .

- Purity Verification: Re-crystallize or use preparative HPLC to eliminate impurities affecting spectral clarity .

Q. How do bromo and fluoro substituents influence reactivity in downstream derivatization reactions?

- Methodological Answer:

- Bromo Group: Acts as a leaving group in nucleophilic aromatic substitution (e.g., amination with NH₃/Pd catalysis) or facilitates cross-coupling (e.g., Suzuki with boronic acids) .

- Fluoro Group: Directs electrophilic attacks to meta/para positions due to its strong electron-withdrawing effect, enabling regioselective functionalization .

- Synergistic Effects: The combined steric and electronic profiles of Br/F substituents modulate reactivity in heterocyclic ring-forming reactions (e.g., cycloadditions) .

Data Contradiction Analysis

Q. How should researchers address variability in biological activity data for this compound?

- Methodological Answer:

- Assay Standardization: Use internal controls (e.g., reference inhibitors) and replicate experiments across cell lines .

- Purity Validation: Ensure >95% purity via HPLC and LC-MS to rule out impurities as confounding factors .

- Solubility Optimization: Use DMSO stocks with ≤0.1% concentration to avoid solvent toxicity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.